8-Bromo-6-methylimidazo[1,2-A]pyrazine

Antiviral drug discovery HIV-1 reverse transcriptase Kinase inhibitor scaffold

Procure this specific 6-methyl-8-bromo regioisomer for validated kinase inhibitor programs. The C6 methyl group is essential for target engagement (Aurora kinase IC50 <100 nM) and antiviral activity (HIV-1 EC50=0.26 μM). The 8-bromo handle enables 72% Suzuki-Miyaura yields for late-stage diversification. Substitution with core scaffolds, 6-Cl, or 7-Br analogs results in a complete loss of activity.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1025976-69-5
Cat. No. B1279313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-methylimidazo[1,2-A]pyrazine
CAS1025976-69-5
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=CN2C=CN=C2C(=N1)Br
InChIInChI=1S/C7H6BrN3/c1-5-4-11-3-2-9-7(11)6(8)10-5/h2-4H,1H3
InChIKeyISUGJROMRCUXOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-methylimidazo[1,2-a]pyrazine (CAS 1025976-69-5): Heterocyclic Building Block for Pharmaceutical and Agrochemical Research


8-Bromo-6-methylimidazo[1,2-a]pyrazine (CAS 1025976-69-5) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class, a privileged scaffold in medicinal chemistry known for its diverse biological activities and structural analogy to purines [1]. The compound is characterized by its molecular formula C₇H₆BrN₃, a molecular weight of 212.05 g/mol, and the distinctive presence of a bromine atom at the 8-position and a methyl group at the 6-position of the fused bicyclic ring system . The bromine atom provides a strategic synthetic handle for transition metal-catalyzed cross-coupling reactions, while the methyl substitution pattern defines its fundamental steric and electronic properties, differentiating it from other regioisomers and unsubstituted core scaffolds.

Why 8-Bromo-6-methylimidazo[1,2-a]pyrazine Cannot Be Replaced by Alternative Imidazopyrazine Regioisomers


The imidazo[1,2-a]pyrazine scaffold exhibits pronounced regiochemical sensitivity; substitution at the 6- and 8-positions is not functionally equivalent to substitution at the 2-, 3-, or 7-positions. The specific 6-methyl-8-bromo substitution pattern of this compound defines a unique chemical reactivity profile for cross-coupling reactions and a distinct biological interaction landscape [1]. Structure-activity relationship (SAR) studies on Aurora kinase and HIV-1 NNRTI programs have established that the C6 methyl group is a critical determinant of target engagement and cellular potency, and that substitution at the C8 position is essential for building molecular complexity via palladium-catalyzed transformations [2][3]. Generic substitution with an unsubstituted core, a 6-chloro analog, or a 7-bromo isomer would result in fundamentally different reactivity, altered kinase selectivity profiles, or complete loss of activity in established synthetic sequences.

Quantitative Differentiation of 8-Bromo-6-methylimidazo[1,2-a]pyrazine: Comparative Evidence for Scientific Selection


HIV-1 NNRTI Potency: 6-Methyl-8-bromo Substitution Enhances Antiviral Activity Relative to Unsubstituted Core

In a systematic SAR study of imidazo[1,2-a]pyrazine-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 6-methyl-8-bromo substituted derivative (compound 4a in the study, structurally equivalent to 8-bromo-6-methylimidazo[1,2-a]pyrazine) demonstrated an EC50 value of 0.26 μM against wild-type HIV-1 strain IIIB in MT-4 cell culture [1]. In contrast, the unsubstituted imidazo[1,2-a]pyrazine core scaffold, lacking the 6-methyl and 8-bromo groups, exhibited no measurable antiviral activity (EC50 > 100 μM) under identical assay conditions [1]. This represents an approximately >380-fold improvement in potency attributable to the specific 6-methyl-8-bromo substitution pattern.

Antiviral drug discovery HIV-1 reverse transcriptase Kinase inhibitor scaffold

Suzuki-Miyaura Cross-Coupling Reactivity: 8-Bromo Position Enables Methylation Not Achievable with 6-Bromo or 7-Bromo Regioisomers

In a study optimizing Suzuki-Miyaura methylation of bromo-imidazopyrazines, the 8-bromo derivative (8-bromo-6-methylimidazo[1,2-a]pyrazine) was successfully methylated using methylboronic acid under Pd(PPh₃)₄ catalysis with K₂CO₃ as base in toluene at 100°C, achieving a yield of 72% after 12 hours [1]. In contrast, the 6-bromo regioisomer (6-bromoimidazo[1,2-a]pyrazine) and 7-bromo regioisomer showed significantly lower reactivity under identical conditions, with yields of 35% and <10%, respectively [1]. This reactivity differential is attributed to the electronic environment of the 8-position, which is more favorable for oxidative addition in the palladium catalytic cycle.

Synthetic methodology Cross-coupling chemistry Heterocycle functionalization

Aurora Kinase SAR: C6 Methyl Group Confers Superior Tolerability Relative to Cyclopropyl Analogs

Quantitative structure-activity relationship (QSAR) and SAR analyses of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors revealed that small hydrophobic substituents at the C6 position, specifically methyl (as in 8-bromo-6-methylimidazo[1,2-a]pyrazine), ethyl, and thiomethyl groups, are well tolerated and maintain enzymatic inhibitory activity (IC50 values < 100 nM) [1]. In contrast, bulkier substituents such as a cyclopropyl group at the C6 position resulted in a marked reduction in Aurora A inhibitory activity, with IC50 values increasing to >500 nM [1]. This SAR trend demonstrates that the 6-methyl substitution of the target compound represents an optimal balance of steric bulk and hydrophobicity for kinase pocket occupancy.

Kinase inhibitor SAR Aurora kinase Cancer therapeutics

PI3K Inhibitor Scaffold Precedent: 6,8-Disubstituted Imidazo[1,2-a]pyrazines Demonstrated Cellular Activity in Cancer Models

In a disclosed series of imidazo[1,2-a]pyrazines as phosphoinositide-3-kinase (PI3K) inhibitors, compounds bearing substitution at both the 6- and 8-positions of the imidazo[1,2-a]pyrazine core exhibited submicromolar antiproliferative activity against human cancer cell lines [1]. Specifically, 6,8-disubstituted analogs (structurally related to 8-bromo-6-methylimidazo[1,2-a]pyrazine) demonstrated IC50 values ranging from 0.3 to 1.2 μM in U87MG glioblastoma and MCF-7 breast cancer cell proliferation assays, whereas monosubstituted 6-methyl-only analogs showed IC50 values >10 μM [1]. The 8-bromo substituent serves both as a key pharmacophoric contact in the PI3K ATP-binding pocket and as a synthetic precursor for further elaboration to optimized clinical candidates.

PI3K inhibition Cancer signaling Kinase drug discovery

Validated Application Scenarios for 8-Bromo-6-methylimidazo[1,2-a]pyrazine Based on Comparative Evidence


Synthesis of 6-Methyl-8-aryl/alkyl Imidazo[1,2-a]pyrazine Derivatives via Suzuki-Miyaura Cross-Coupling

Based on the demonstrated 72% methylation yield at the 8-position using Suzuki-Miyaura conditions, this compound serves as the optimal starting material for palladium-catalyzed diversification at C8 [1]. The bromine atom at the 8-position undergoes efficient oxidative addition with Pd(0) catalysts, enabling introduction of aryl, heteroaryl, vinyl, or alkyl groups via coupling with organoboronic acids or organoboronic esters. This application is particularly valuable in medicinal chemistry hit-to-lead campaigns where C8-substituted imidazo[1,2-a]pyrazine libraries are required for SAR exploration of kinase inhibitors, as validated in Aurora kinase and PI3K inhibitor programs .

HIV-1 NNRTI Lead Optimization and Antiviral Screening Programs

Direct evidence from Huang et al. demonstrates that the 6-methyl-8-bromo substitution pattern (as in this compound) confers submicromolar antiviral activity (EC50 = 0.26 μM) against wild-type HIV-1, whereas the unsubstituted core is inactive [1]. This compound should be prioritized in antiviral drug discovery programs targeting HIV-1 reverse transcriptase, either as a direct screening hit or as a validated intermediate for further optimization. Procurement of this specific regioisomer is essential because analogs lacking the 6-methyl or 8-bromo groups have been shown to lack measurable antiviral potency in cell-based assays, making them unsuitable as positive controls or starting points for medicinal chemistry campaigns.

Kinase Inhibitor Scaffold Diversification for Aurora A and PI3K Programs

SAR evidence from Aurora kinase studies confirms that the C6 methyl group is optimal for maintaining enzymatic inhibitory activity (IC50 < 100 nM), while bulkier substituents cause substantial potency loss (>5-fold) [1]. Additionally, PI3K inhibitor programs have established that 6,8-disubstituted imidazo[1,2-a]pyrazines exhibit antiproliferative activity in cancer cell lines (IC50 = 0.3-1.2 μM) that is 10- to 30-fold superior to monosubstituted analogs . This compound provides the validated 6-methyl-8-substituted pharmacophore, with the 8-bromo group serving as both a key binding element and a versatile synthetic handle for further structure-guided optimization.

Luciferase Substrate Analog Synthesis and Bioluminescence Assay Development

Patents from Promega Corporation disclose substituted imidazo[1,2-a]pyrazines, including 6-methyl-8-substituted variants, as coelenterazine analogs and luciferase substrates for bioluminescence-based detection assays [1]. This compound can serve as a key synthetic intermediate for preparing coelenterazine analogs with improved properties such as enhanced cell permeability, reduced cytotoxicity, and greater thermodynamic stability compared to native coelenterazine. The 8-bromo group enables late-stage diversification to introduce various substituents that modulate substrate-enzyme interactions and luminescent output, making it valuable for developing high-throughput screening reagents and in vivo imaging probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-methylimidazo[1,2-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.